Product packaging for 2-Ethoxy-4-formylphenyl 3-methylbenzoate(Cat. No.:CAS No. 443647-58-3)

2-Ethoxy-4-formylphenyl 3-methylbenzoate

Cat. No.: B2528582
CAS No.: 443647-58-3
M. Wt: 284.311
InChI Key: JITQABVXBPNHSE-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 3-methylbenzoate (CAS: 443647-58-3) is a synthetic aromatic ester of significant interest in advanced organic synthesis and pharmaceutical research. With a molecular formula of C17H16O4 and a molecular weight of 284.31 g/mol, this compound features a multifunctional structure composed of a 3-methylbenzoic acid moiety esterified with a 2-ethoxy-4-formylphenol group . This strategic arrangement of functional groups makes it a valuable building block for constructing more complex molecular architectures. The compound's primary research value lies in its role as a versatile chemical intermediate. The presence of the formyl group (-CHO) on the aromatic ring provides a highly reactive handle for various carbon-carbon bond-forming reactions, including Wittig reactions, aldol condensations, and reductive amination . Concurrently, the electron-donating ethoxy group (-OCH2CH3) influences the electronic properties of the aromatic ring, potentially directing electrophilic substitution reactions . The ester linkage itself can serve as a protecting group or be modified through hydrolysis or transesterification. In pharmaceutical research, this compound serves as a key precursor for the synthesis of biologically active molecules. Research indicates that structurally similar 2-ethoxy-4-formylphenyl benzoate derivatives are utilized in the synthesis of novel heterocyclic compounds, including 1,2,4-triazol-5-one derivatives that demonstrate notable antimicrobial and antioxidant activities . These synthesized derivatives have shown efficacy against various bacterial strains such as Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Bacillus subtilis . The compound's structural features make it particularly valuable for creating Schiff base derivatives through condensation of its aldehyde group with primary amines, further expanding its utility in medicinal chemistry and materials science . Available in high purity, this compound is characterized by comprehensive analytical data including predicted 1H NMR (aromatic protons: 7-8 ppm, aldehyde proton: ~10 ppm, ethoxy group: 1.4 & 4.0 ppm, methyl group: ~2.4 ppm) and 13C NMR spectra to support research applications . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O4 B2528582 2-Ethoxy-4-formylphenyl 3-methylbenzoate CAS No. 443647-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-20-16-10-13(11-18)7-8-15(16)21-17(19)14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITQABVXBPNHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization of 2 Ethoxy 4 Formylphenyl 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 2-Ethoxy-4-formylphenyl 3-methylbenzoate (B1238549) is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will show a complex pattern of signals due to the protons on the two substituted benzene (B151609) rings. The protons of the ethoxy group and the methyl group on the benzoate (B1203000) ring will appear in the aliphatic region of the spectrum. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aldehyde (-CHO) 9.9 - 10.1 Singlet N/A
Aromatic (H on formylphenyl ring) 7.5 - 7.8 Multiplet
Aromatic (H on methylbenzoate ring) 7.2 - 8.0 Multiplet
Ethoxy (-OCH₂CH₃) 4.0 - 4.2 Quartet ~7.0
Methyl (-CH₃ on benzoate ring) 2.4 - 2.6 Singlet N/A

Note: The exact chemical shifts and coupling constants for the aromatic protons can be complex due to the substitution patterns and would require higher-order analysis for precise assignment.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum is expected to show distinct peaks for the carbonyl carbons of the aldehyde and ester groups, the aromatic carbons, and the aliphatic carbons of the ethoxy and methyl groups. The carbonyl carbons are typically found in the most downfield region of the spectrum. Aromatic carbons generally resonate in the 110-160 ppm range. pressbooks.puboregonstate.edu

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde Carbonyl (C=O) 190 - 195
Ester Carbonyl (C=O) 165 - 170
Aromatic Carbons 110 - 160
Ethoxy (-OCH₂) 63 - 65
Methyl (-CH₃ on benzoate ring) 20 - 22

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methylene (B1212753) and methyl protons of the ethoxy group, confirming their connectivity. It would also help in deciphering the coupling network among the protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the ethoxy and methyl groups, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the different fragments of the molecule. For example, an HMBC correlation would be expected between the aldehyde proton and the aromatic ring it is attached to, and between the protons of the ethoxy group and the carbon of the formylphenyl ring to which it is attached.

Infrared (IR) Spectroscopy: Vibrational Mode Assignments

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2-Ethoxy-4-formylphenyl 3-methylbenzoate is expected to show two distinct carbonyl (C=O) stretching bands due to the presence of both an aldehyde and an ester functional group. The position of these bands is influenced by the electronic environment. orgchemboulder.com Generally, the C=O stretching vibration of an ester appears at a higher frequency compared to that of an aldehyde. libretexts.orgreddit.com

Predicted IR Carbonyl Frequencies

Functional Group Predicted Vibrational Frequency (cm⁻¹) Intensity
Ester C=O Stretch 1720 - 1740 Strong

The presence of the two aromatic rings will give rise to characteristic absorption bands in the IR spectrum. Aromatic C-H stretching vibrations are typically observed as weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings usually appear as a series of bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

Predicted Aromatic IR Frequencies

Vibrational Mode Predicted Vibrational Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Weak to Medium

Ether Linkage Vibrations

The presence and characteristics of the ether linkage in this compound can be effectively identified and analyzed using infrared (IR) spectroscopy. The ether group (C-O-C) gives rise to distinct vibrational modes, primarily stretching vibrations, which are observable in the fingerprint region of the IR spectrum.

For aromatic ethers, two characteristic stretching vibrations are typically observed: the asymmetric and symmetric C-O-C stretches. The asymmetric stretch is generally the stronger of the two and appears at a higher frequency. In the case of this compound, the aryl-alkyl ether linkage is expected to produce a strong, characteristic absorption band for the asymmetric C-O-C stretch. The ethoxy group's attachment to the phenyl ring influences the exact wavenumber of this absorption.

The symmetric stretching vibration of the C-O-C bond is typically weaker and appears at a lower frequency. Its detection can sometimes be complicated by the presence of other absorptions in the same region of the spectrum. The precise wavenumbers for these vibrations are sensitive to the molecular structure and the electronic environment of the ether linkage.

Table 1: Expected Infrared Absorption Bands for the Ether Linkage in this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Asymmetric C-O-C Stretching1270 - 1230Strong
Symmetric C-O-C Stretching1050 - 1000Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, allowing for the confident assignment of its elemental composition. For this compound, with a molecular formula of C₁₇H₁₆O₄, the theoretical monoisotopic mass can be calculated with high precision. This experimental value from HRMS would serve to confirm the elemental composition and, by extension, the molecular formula of the synthesized compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₇H₁₆O₄
Theoretical Monoisotopic Mass284.10486 u
Expected m/z (M+H)⁺285.11214 u
Expected m/z (M+Na)⁺307.09403 u

In mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the presence of several functional groups: an ester, an ether, a formyl group, and two aromatic rings.

A primary and highly probable fragmentation pathway involves the cleavage of the ester bond, which is often a point of facile bond breaking. This can lead to the formation of a benzoyl cation derivative from the 3-methylbenzoate moiety. Another significant fragmentation would be the loss of the ethoxy group from the other phenyl ring. The formyl group can also be lost as a neutral radical.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

m/z (Proposed Fragment)Proposed Structure/Fragment Ion
284[M]⁺ (Molecular Ion)
255[M - CHO]⁺ (Loss of the formyl group)
239[M - OC₂H₅]⁺ (Loss of the ethoxy group)
119[C₈H₇O]⁺ (3-methylbenzoyl cation)
91[C₇H₇]⁺ (Tropylium ion, from the 3-methylbenzoyl moiety)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its aromatic systems. The presence of multiple chromophores, including the two phenyl rings, the ester carbonyl group, and the formyl group, will result in a complex spectrum.

The primary electronic transitions observed in this molecule are likely to be π → π* transitions associated with the aromatic rings and the C=O bonds of the ester and formyl groups. The conjugation of the formyl and ethoxy groups with the phenyl ring, as well as the conjugation of the ester group with the other phenyl ring, will influence the wavelength of maximum absorption (λmax). These substitutions typically cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic TransitionExpected λmax Range (nm)Chromophore
π → π250 - 290Substituted Phenyl Rings and Carbonyl Groups
n → π300 - 340Formyl and Ester Carbonyl Groups

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 4 Formylphenyl 3 Methylbenzoate

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com Methods like the popular B3LYP functional are frequently employed to study organic molecules, including aromatic esters and aldehydes. researchgate.netsemanticscholar.orgmdpi.com

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms. For 2-Ethoxy-4-formylphenyl 3-methylbenzoate (B1238549), which has several rotatable single bonds, a full conformational analysis is essential.

Table 1: Predicted Geometrical Parameters for 2-Ethoxy-4-formylphenyl 3-methylbenzoate from DFT Calculations Note: The following data is illustrative, based on typical values from DFT calculations on analogous aromatic esters and aldehydes.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
Ester C=O1.21
Aldehyde C=O1.22
C-O (Ester)1.35
O-C (Phenyl)1.41
**Bond Angles (°) **
O=C-O (Ester)123.5
C-O-C (Ester)118.0
O=C-H (Aldehyde)124.0

Once the optimized geometry is obtained, DFT is used to calculate the electronic properties of the molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org According to FMO theory, the shapes and energies of these orbitals are fundamental to understanding a molecule's reactivity. youtube.comlibretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted phenyl ring, which can donate electron density. Conversely, the LUMO is likely to be distributed across the electron-withdrawing formyl group and the ester's carbonyl system. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability and reactivity. semanticscholar.orgmdpi.com A smaller gap generally implies higher reactivity. These parameters are critical for predicting how the molecule might interact with other chemical species. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties of this compound Note: These values are representative examples based on DFT calculations for similar aromatic compounds.

ParameterPredicted Value (eV)Implication
HOMO Energy -6.5Electron-donating capability
LUMO Energy -2.1Electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.4Chemical reactivity and stability

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a powerful complement to experimental data. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose, typically performed in conjunction with a DFT method like B3LYP. modgraph.co.ukimist.ma

Calculations are performed on the optimized molecular geometry. The resulting magnetic shielding tensors are then converted into chemical shifts (δ) by referencing them to a standard compound, usually tetramethylsilane (B1202638) (TMS). imist.ma While GIAO calculations are generally accurate, small deviations between calculated and experimental values can occur, particularly for protons located near electronegative atoms like oxygen. modgraph.co.uk Despite this, the predicted spectra are often accurate enough to distinguish between different isomers or conformers. rsc.orgosti.gov

Table 3: Comparison of Hypothetical Experimental and Predicted ¹H NMR Chemical Shifts (ppm) using the GIAO Method Note: This table illustrates the expected correlation between theoretical and experimental data.

Proton AssignmentHypothetical Experimental δ (ppm)Predicted GIAO δ (ppm)
Aldehyde (-CHO)9.9510.10
Aromatic (H ortho to -CHO)7.807.85
Aromatic (H ortho to -OCO)7.207.28
Ethoxy (-OCH₂CH₃)4.154.20
Methyl (-CH₃ on ring)2.402.44
Ethoxy (-OCH₂CH₃)1.451.49

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. msu.edu This is done by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix).

For this compound, the most characteristic vibrations would be the C=O stretching modes of the ester and aldehyde groups. Due to conjugation, the aldehyde C=O stretch is expected around 1710-1685 cm⁻¹. orgchemboulder.compressbooks.pub The ester C=O stretch would likely appear at a slightly higher frequency. Another key diagnostic peak for the aldehyde is the C-H stretch, which typically appears as one or two bands between 2830-2695 cm⁻¹. orgchemboulder.comspectroscopyonline.comlibretexts.org Calculated frequencies are often systematically higher than experimental ones due to approximations in the theoretical model, so they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net

Table 4: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound Note: Values are illustrative and represent scaled frequencies from a typical DFT calculation.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
C-H StretchAldehyde27302830-2695
C=O StretchEster17251730-1715
C=O StretchAldehyde (Aromatic)16951710-1685
C-O StretchEster12501300-1200

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties or biological activities of chemical compounds based on their molecular structures. mdpi.comnih.gov These models work by finding a mathematical correlation between a set of calculated molecular descriptors and an observed property.

For compounds analogous to this compound, such as other benzoate (B1203000) esters, QSPR/QSAR models have been developed to predict properties like antimicrobial or antioxidant activity. researchgate.net The process involves:

Assembling a dataset of similar compounds with known experimental data.

Calculating a wide range of molecular descriptors for each compound. These descriptors can be constitutional, topological, or quantum chemical.

Using statistical methods, such as multiple linear regression, to build a model that links the descriptors to the property of interest.

Quantum chemical descriptors derived from DFT calculations are particularly powerful in these models. researchgate.net Parameters like HOMO/LUMO energies, dipole moment, atomic charges, and molecular surface area can encode detailed electronic and steric information that governs molecular interactions. A QSPR model built for a series of benzoate esters could be used to predict the properties of this compound without direct measurement.

Table 5: Examples of Quantum Chemical Descriptors Used in QSPR Models for Analogous Compounds

Descriptor TypeSpecific DescriptorInformation Provided
Electronic HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
Dipole Moment (μ)Molecular polarity
Atomic ChargesDistribution of charge
Geometric Molecular Surface AreaMolecular size and shape
Molecular VolumeMolecular size and shape

Reaction Mechanism Studies and Transition State Analysis

Understanding the formation mechanism of this compound is a key area where computational chemistry offers significant insights. The synthesis of this ester likely proceeds through a nucleophilic acyl substitution reaction. A plausible and common synthetic route involves the reaction of 3-methylbenzoyl chloride with 2-ethoxy-4-formylphenol. This type of reaction, often referred to as a Schotten-Baumann reaction when carried out in the presence of a base, is amenable to detailed computational investigation to determine its mechanism and energetics. iitk.ac.inbyjus.com

Theoretical studies on similar esterification reactions have been conducted using DFT methods to map out the potential energy surface of the reaction. acs.orgnih.gov These studies typically involve locating the structures of the reactants, products, any intermediates, and the transition states that connect them. The primary mechanism for the reaction between an acyl chloride and a phenol (B47542) involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukdocbrown.info This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a chloride ion and the formation of the ester product along with hydrochloric acid. docbrown.info The presence of a base in the reaction mixture serves to neutralize the HCl produced and can also deprotonate the phenol, making it a more potent nucleophile. docbrown.info

Computational models can calculate the activation energy (Ea) for each step of the proposed mechanism. The rate-determining step is identified as the one with the highest energy barrier. For many nucleophilic acyl substitution reactions, the formation or breakdown of the tetrahedral intermediate is the rate-limiting step.

Transition state analysis is a critical component of these computational studies. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its geometry provides a snapshot of the bond-breaking and bond-forming processes. For the formation of this compound, the transition state for the nucleophilic attack would feature a partially formed O-C bond between the phenolic oxygen and the carbonyl carbon, and a lengthening of the C=O bond. Vibrational frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

To illustrate the type of data generated from such a computational study, the following tables present hypothetical, yet realistic, energetic and geometric parameters for the reaction between 3-methylbenzoyl chloride and 2-ethoxy-4-formylphenol, based on general findings from DFT studies on similar esterification reactions. acs.orgnih.gov

Table 1: Calculated Relative Energies for the Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
R Reactants (3-methylbenzoyl chloride + 2-ethoxy-4-formylphenol)0.0
TS1 Transition State for Tetrahedral Intermediate Formation+15.5
INT Tetrahedral Intermediate+2.1
TS2 Transition State for Chloride Elimination+12.8
P Products (this compound + HCl)-10.3

Note: These values are illustrative and represent typical energy profiles for such reactions as determined by DFT calculations.

Table 2: Key Geometric Parameters of the Calculated Transition State (TS1)

ParameterDescriptionValue (Å)
d(O-C) Distance between phenolic oxygen and carbonyl carbon1.95
d(C=O) Length of the carbonyl bond in the acyl chloride moiety1.28
d(C-Cl) Length of the carbon-chlorine bond1.85

Note: These bond lengths are hypothetical examples representing a typical transition state structure where the attacking nucleophile is forming a bond with the carbonyl carbon, and the carbonyl double bond is beginning to break.

The reaction between phenols and acyl chlorides is generally less vigorous than the corresponding reaction with alcohols. reddit.com This is attributed to the reduced nucleophilicity of the phenolic oxygen because its lone pairs are delocalized into the aromatic ring. reddit.com Computational studies can quantify this difference in reactivity by comparing the activation barriers for the reactions with phenols versus alcohols.

Reactivity and Derivatization Chemistry of 2 Ethoxy 4 Formylphenyl 3 Methylbenzoate

Reactions Involving the Formyl Group

The formyl group (-CHO) is a versatile functional group that serves as a key site for molecular modification. wikipedia.org Its reactivity is dominated by the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. numberanalytics.commasterorganicchemistry.com This allows for a wide array of chemical transformations, including reduction, oxidation, and condensation reactions.

The formyl group of 2-Ethoxy-4-formylphenyl 3-methylbenzoate (B1238549) can be readily reduced to a primary alcohol, yielding (2-Ethoxy-4-(hydroxymethyl)phenyl 3-methylbenzoate). This transformation is a fundamental reaction for aromatic aldehydes. numberanalytics.com A variety of reducing agents can accomplish this conversion, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. britannica.com Catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is also a highly effective method. britannica.comresearchgate.net

These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com The choice of reagent can be influenced by the presence of other functional groups in the molecule. Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it typically does not reduce the ester group under standard conditions.

ReagentProductReaction Conditions
Sodium Borohydride (NaBH₄)2-Ethoxy-4-(hydroxymethyl)phenyl 3-methylbenzoateMethanol (B129727) or Ethanol, Room Temp
Lithium Aluminum Hydride (LiAlH₄)2-Ethoxy-4-(hydroxymethyl)phenyl 3-methylbenzoateAnhydrous Ether or THF, followed by aqueous workup
H₂ / Catalyst (Pd, Pt, Ni)2-Ethoxy-4-(hydroxymethyl)phenyl 3-methylbenzoatePressurized H₂, various solvents

The aldehyde functionality can be oxidized to a carboxylic acid, transforming 2-Ethoxy-4-formylphenyl 3-methylbenzoate into 3-Ethoxy-4-((3-methylbenzoyl)oxy)benzoic acid. This oxidation is a common reaction for aromatic aldehydes and can be achieved using a range of oxidizing agents. numberanalytics.com

Potent oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid are effective but can sometimes lead to cleavage of other parts of the molecule under harsh conditions. Milder and more selective methods are often employed. For instance, an eco-friendly procedure using Oxone (potassium peroxymonosulfate) in an aqueous or water-ethanol mixture has been described for the oxidation of aromatic aldehydes. acs.org Another method involves using potassium tert-butoxide as both a base and an oxygen source under ambient conditions, which demonstrates high chemoselectivity. rsc.org Basic hydrogen peroxide is also an efficient system for the oxidation of electron-rich aromatic aldehydes. researchgate.net

Oxidizing AgentProductKey Features
Potassium Permanganate (KMnO₄)3-Ethoxy-4-((3-methylbenzoyl)oxy)benzoic acidStrong oxidant, may require careful control
Oxone3-Ethoxy-4-((3-methylbenzoyl)oxy)benzoic acidEco-friendly, uses water or water-ethanol mixture
Potassium tert-butoxide (KOtBu)3-Ethoxy-4-((3-methylbenzoyl)oxy)benzoic acidChemoselective, acts as oxygen source
Hydrogen Peroxide (H₂O₂)/Base3-Ethoxy-4-((3-methylbenzoyl)oxy)benzoic acidEfficient for electron-rich aldehydes

The formyl group readily participates in condensation reactions, which are crucial for forming new carbon-carbon bonds. researchgate.net These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group or another carbonyl compound.

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, the aldehyde can react with a ketone, such as acetone, to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. researchgate.netchemcess.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds having an active methylene group, such as malononitrile (B47326) or diethyl malonate, catalyzed by a weak base. This leads to the formation of a new carbon-carbon double bond. numberanalytics.comresearchgate.net

Perkin Reaction: The reaction of the aromatic aldehyde with an acid anhydride, in the presence of the sodium salt of the corresponding carboxylic acid, yields an α,β-unsaturated carboxylic acid. pharmaguideline.com

These reactions expand the molecular framework, allowing for the synthesis of complex derivatives like chalcones and cinnamic acid analogs. chemcess.comrsc.org

Reaction NameReactantProduct Type
Aldol CondensationKetones (e.g., Acetone)α,β-Unsaturated Ketone
Knoevenagel CondensationActive Methylene Compounds (e.g., Malononitrile)α,β-Unsaturated Dinitrile
Perkin ReactionAcid Anhydrides (e.g., Acetic Anhydride)α,β-Unsaturated Carboxylic Acid

Nucleophilic addition is the most fundamental reaction of the aldehyde group. libretexts.orgck12.org The partially positive carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. libretexts.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically generated in situ from sodium cyanide and an acid, results in the formation of a cyanohydrin. This reaction adds a cyano group and a hydroxyl group to the original carbonyl carbon. libretexts.org

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgBr), add to the formyl group to produce secondary alcohols after an acidic workup. This is a powerful method for creating new carbon-carbon bonds. openochem.org

Acetal Formation: In the presence of an acid catalyst, the aldehyde reacts with two equivalents of an alcohol to form an acetal. This reaction is reversible and is often used as a method to protect the aldehyde group during other chemical transformations. britannica.com

NucleophileReagentsProduct Type
CyanideNaCN, H⁺Cyanohydrin
OrganometallicR-MgBr, then H₃O⁺Secondary Alcohol
AlcoholR-OH, H⁺Acetal

Transformations of the Ester Moiety

The ester linkage in this compound is another key reactive site. It can undergo cleavage through hydrolysis or be transformed into a different ester via transesterification.

Hydrolysis is the cleavage of the ester bond by reaction with water, typically under acidic or basic conditions, to yield a carboxylic acid and an alcohol (or in this case, a phenol). pearson.com

Base-catalyzed hydrolysis (Saponification): Treatment with a strong base like sodium hydroxide (B78521) (NaOH) will irreversibly cleave the ester, yielding sodium 3-methylbenzoate and 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) after acidification of the phenoxide intermediate.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed to 3-methylbenzoic acid and 3-ethoxy-4-hydroxybenzaldehyde. This reaction is typically reversible. rsc.org

Transesterification is the process of exchanging the phenolic group of the ester with another alcohol. rsc.org This reaction is often catalyzed by acids or bases. researchgate.net For example, reacting this compound with methanol in the presence of a catalyst would yield methyl 3-methylbenzoate and 3-ethoxy-4-hydroxybenzaldehyde. This transformation is a classic organic reaction used to convert one ester into another. rsc.org Various catalysts, including alkali metal species and Lewis acids, can be employed to facilitate this transformation, which can be challenging with aryl esters. rsc.orgcdnsciencepub.com

ReactionReagentsProducts
Base-Catalyzed HydrolysisNaOH, H₂O then H₃O⁺3-Methylbenzoic acid and 3-Ethoxy-4-hydroxybenzaldehyde
Acid-Catalyzed HydrolysisH₃O⁺3-Methylbenzoic acid and 3-Ethoxy-4-hydroxybenzaldehyde
TransesterificationR'-OH, Catalyst (Acid or Base)3-Methylbenzoyl R'-ester and 3-Ethoxy-4-hydroxybenzaldehyde

Reduction of the Ester Group

The ester functional group in this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reagents and conditions employed. However, selective reduction of the ester in the presence of a more reactive aldehyde group is a significant chemical challenge.

Catalytic hydrogenation represents a plausible method for ester reduction. This process typically requires high pressures of hydrogen gas and elevated temperatures in the presence of a metal catalyst. Copper chromite or specialized manganese-based catalysts have been shown to be effective for the hydrogenation of esters to alcohols. mdpi.com A key challenge in the context of this specific molecule would be preventing the concurrent reduction of the aldehyde group and the aromatic rings. Careful selection of the catalyst and optimization of reaction conditions would be crucial to achieve selectivity.

The following table outlines potential conditions for the catalytic hydrogenation of the ester group, leading to the formation of (2-ethoxy-4-(hydroxymethyl)phenyl)methanol and 3-methylbenzyl alcohol.

Table 1: Plausible Conditions for Catalytic Hydrogenation of the Ester Group
CatalystReagentSolventConditionsExpected Products
Copper Chromite (Adkins catalyst)H₂Dioxane~250-300 °C, 100-200 atm(2-ethoxy-4-(hydroxymethyl)phenyl)methanol, 3-methylbenzyl alcohol
MnOₓ/γ-Al₂O₃H₂Tetrahydrofuran (THF)~150-250 °C, 50-100 bar(2-ethoxy-4-(hydroxymethyl)phenyl)methanol, 3-methylbenzyl alcohol

Reactions at the Ethoxy Group: Ether Cleavage and Modifications

The ethoxy group, an aryl alkyl ether, is generally stable but can be cleaved under stringent conditions, typically involving strong acids. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. researchgate.net Strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for this transformation.

The cleavage of the aryl C-O bond is disfavored. Therefore, the reaction would exclusively involve the cleavage of the ethyl-oxygen bond, yielding 2-formyl-4-hydroxyphenyl 3-methylbenzoate and an ethyl halide. This selective de-ethylation unmasks a phenolic hydroxyl group, which can be a valuable synthetic handle for further derivatization.

Table 2: Reagents for Ether Cleavage
ReagentSolventConditionsExpected Products
Concentrated HBrAcetic Acid or neatReflux2-formyl-4-hydroxyphenyl 3-methylbenzoate, Bromoethane
Concentrated HIAcetic Acid or neatReflux2-formyl-4-hydroxyphenyl 3-methylbenzoate, Iodoethane
Boron tribromide (BBr₃)Dichloromethane (DCM)Low temperature to room temp.2-formyl-4-hydroxyphenyl 3-methylbenzoate, Bromoethane

Electrophilic Aromatic Substitution on the Phenyl Ring Scaffolds

The molecule possesses two aromatic rings with different susceptibility to electrophilic aromatic substitution (EAS).

Ring A (2-Ethoxy-4-formylphenyl moiety): This ring is highly activated. The ethoxy group is a powerful ortho-, para-directing activator due to its +R (resonance) effect. The formyl group is a meta-directing deactivator (-R, -I effects). The directing effects of the potent ethoxy activator dominate. The position para to the ethoxy group is occupied by the formyl group. One ortho position is occupied by the ester linkage. Therefore, electrophilic attack is strongly directed to the C5 position, which is ortho to the ethoxy group and meta to the formyl group.

Ring B (3-methylbenzoate moiety): This ring is attached to the electron-withdrawing carbonyl carbon of the ester group. Consequently, this ring is significantly deactivated towards electrophilic attack.

Common EAS reactions like nitration and Friedel-Crafts acylation are expected to occur selectively on Ring A. sigmaaldrich.comorganic-chemistry.org For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield the 5-nitro derivative. youtube.com Similarly, a Friedel-Crafts acylation using an acyl chloride and a Lewis acid like AlCl₃ would introduce an acyl group at the C5 position. youtube.com

Table 3: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagentsConditionsMajor Product
NitrationHNO₃, H₂SO₄0-10 °C2-Ethoxy-4-formyl-5-nitrophenyl 3-methylbenzoate
BrominationBr₂, FeBr₃Room Temperature5-Bromo-2-ethoxy-4-formylphenyl 3-methylbenzoate
Friedel-Crafts AcylationCH₃COCl, AlCl₃0 °C to Room Temperature5-Acetyl-2-ethoxy-4-formylphenyl 3-methylbenzoate

Radical Reactions and Photochemical Transformations

The presence of both an aromatic aldehyde and an ester group suggests that this compound may undergo several photochemical transformations. Aromatic aldehydes are known to be photoactive and can participate in reactions such as photoreduction, decarbonylation, or Paterno-Büchi reactions (a [2+2] cycloaddition with alkenes) upon UV irradiation.

The ester linkage introduces the possibility of a photo-Fries rearrangement. This reaction, typically acid-catalyzed or promoted by UV light, involves the cleavage of the ester bond and subsequent migration of the acyl group to the ortho or para position of the phenolic ring. In this molecule, a photo-Fries rearrangement would lead to the formation of acyl-substituted hydroxybenzaldehyde derivatives. It is important to note that these transformations are theoretical and would require experimental validation to confirm their feasibility and product distribution.

Table 4: Potential Photochemical Transformations
Reaction TypeFunctional Group InvolvedConditionsPotential Products
Photo-Fries RearrangementEsterUV light, inert solvent2-Ethoxy-4-formyl-5-(3-methylbenzoyl)phenol and/or 2-Ethoxy-4-formyl-3-(3-methylbenzoyl)phenol
PhotoreductionAldehydeUV light, H-donor solvent (e.g., isopropanol)(4-(3-methylbenzoyloxy)-3-ethoxyphenyl)methanol

Potential Research Applications and Future Directions for 2 Ethoxy 4 Formylphenyl 3 Methylbenzoate in Advanced Materials and Catalysis

Role as Synthetic Building Blocks in Organic Synthesis

The structure of 2-Ethoxy-4-formylphenyl 3-methylbenzoate (B1238549), featuring an aldehyde, an ether, and a benzoate (B1203000) ester, suggests its potential utility as a versatile building block in organic synthesis. The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. The ester linkage could be susceptible to hydrolysis to yield a phenol (B47542) and a carboxylic acid, and the aromatic rings can be subjected to electrophilic or nucleophilic substitution reactions. However, specific examples and detailed studies employing this particular compound as a synthetic intermediate are not documented in prominent research databases.

Exploration in Supramolecular Chemistry and Self-Assembly

The potential for 2-Ethoxy-4-formylphenyl 3-methylbenzoate to engage in non-covalent interactions like hydrogen bonding (via the aldehyde oxygen), π-π stacking (through its aromatic rings), and dipole-dipole interactions suggests it could be a candidate for studies in supramolecular chemistry. These interactions could theoretically drive self-assembly processes to form ordered structures such as liquid crystals or molecular networks. Nevertheless, there is a notable absence of published research exploring these possibilities for this specific molecule.

Development as Ligands in Coordination Chemistry

The presence of oxygen donor atoms in the ethoxy, formyl, and ester groups of this compound makes it a potential ligand for coordinating with metal ions. The formation of metal complexes could lead to novel materials with interesting magnetic, optical, or catalytic properties. Research on related Schiff base ligands derived from similar aldehyde-containing phenols has shown the formation of polynuclear metal clusters with interesting magnetic and electrochemical properties. However, specific studies on the coordination chemistry of this compound are not found in the available literature.

Integration into Polymeric Structures and Materials Science

The reactive formyl group of this compound could be utilized for its incorporation into polymeric structures. For instance, it could be used as a monomer in condensation polymerization reactions or as a functional group to be grafted onto existing polymer backbones. Such modifications could impart specific properties to the resulting materials, such as altered thermal stability, solubility, or the ability to participate in further chemical transformations. At present, there is no specific research detailing the integration of this compound into polymers.

Applications in Photocatalysis and Photoredox Chemistry

Aromatic esters and aldehydes can exhibit photochemical activity. In principle, this compound could be investigated for its potential role in photocatalysis or photoredox reactions, either as a photosensitizer, a substrate, or a ligand in a photocatalytically active metal complex. The electronic properties of the molecule, influenced by its substituents, would be a key factor in determining its utility in such applications. However, the scientific literature does not currently contain studies focused on the photocatalytic applications of this compound.

Future Research Avenues and Challenges

The lack of specific research on this compound presents a clear opportunity for future investigation. Key research avenues would include:

Synthesis and Characterization: Detailed reporting of its synthesis, purification, and full spectroscopic and crystallographic characterization.

Reaction Chemistry: A systematic exploration of its reactivity, particularly focusing on the transformations of the formyl group and the stability of the ester and ether linkages under various reaction conditions.

Coordination Chemistry: Investigation of its ability to act as a ligand for a range of metal ions and characterization of the resulting complexes.

Materials Science: Exploration of its use as a monomer or functionalizing agent in the development of new polymers and materials.

Photophysical Properties: A detailed study of its absorption and emission properties to assess its potential in photochemical applications.

The primary challenge remains the current absence of foundational research on this compound. Without this baseline data, any proposed applications in advanced materials and catalysis are purely speculative.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Ethoxy-4-formylphenyl 3-methylbenzoate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as esterification between a substituted phenol (e.g., 2-ethoxy-4-formylphenol) and 3-methylbenzoyl chloride. Key steps include:

  • Protection/deprotection strategies : Use of protecting groups for the formyl moiety during esterification to prevent side reactions .
  • Catalysis : Employing bases like triethylamine to neutralize HCl byproducts and enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization via solvent diffusion to isolate the pure product .
    • Critical Parameters : Reaction temperature (often 0–25°C), anhydrous conditions, and stoichiometric control of acyl chloride to phenol (1:1.1 molar ratio) to minimize unreacted starting material .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the ethoxy (–OCH2_2CH3_3), formyl (–CHO), and methylbenzoate groups. Key signals include the formyl proton (~9.8 ppm) and aromatic protons split due to substituent effects .
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (~1720 cm1^{-1}) and formyl groups (~2820 cm1^{-1} for C–H and ~1700 cm1^{-1} for C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragment patterns consistent with ester cleavage .

Q. How do substituent positions (ethoxy, formyl, methyl) influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The formyl group at the 4-position activates the ester carbonyl toward nucleophilic attack, while the 3-methyl group on the benzoate ring provides steric hindrance, directing regioselectivity .
  • Ethoxy Group : The 2-ethoxy substituent stabilizes intermediates via resonance but may reduce solubility in polar solvents, necessitating aprotic solvents like THF or DMF .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Data Collection : High-resolution diffraction data collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement : SHELXL for iterative refinement of positional and anisotropic displacement parameters. Hydrogen-bonding networks are modeled using restraints for the formyl and ethoxy groups .
  • Validation : R-factor convergence (<5%) and analysis of residual electron density maps to confirm absence of disorder .

Q. What computational and experimental approaches are suitable for analyzing hydrogen-bonding interactions in the solid-state structure of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Etter’s formalism to classify hydrogen-bonding patterns (e.g., D(2) chains or R_2$$^2(8) rings) using crystallographic data .
  • DFT Calculations : Geometry optimization and interaction energy calculations (e.g., using Gaussian09) to compare theoretical and experimental H-bond distances .
  • Thermal Analysis : DSC/TGA to correlate melting points with intermolecular H-bond strength .

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound as a pharmacophore?

  • Methodological Answer :

  • Bioisosteric Replacements : Substitute the formyl group with bioisosteres (e.g., nitro or cyano) to modulate electronic properties and assess activity changes .
  • Enzyme Assays : Test inhibitory effects on target enzymes (e.g., kinases or hydrolases) using kinetic assays (IC50_{50} determination) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes, leveraging the ester and formyl groups as hydrogen-bond acceptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.